2-Tert-butyl-5-methylcyclohexanone
Description
2-Tert-butyl-5-methylcyclohexanone is a substituted cyclohexanone derivative featuring a tert-butyl group at the 2-position and a methyl group at the 5-position of the cyclohexanone ring. The molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. The tert-butyl group introduces significant steric hindrance, while the methyl group contributes to the compound’s hydrophobicity. Cyclohexanones are characterized by their ketone functional group, which enhances polarity compared to cyclohexanes, influencing properties such as boiling point and solubility .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-tert-butyl-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
UDBHAWYOTMVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Steric Hindrance
- Key Difference: The absence of a ketone reduces polarity, leading to lower boiling points compared to cyclohexanones. The tert-butyl group increases steric bulk, similar to 2-Tert-butyl-5-methylcyclohexanone, but the isopropyl group adds further steric complexity .
- (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one (): Structure: Cyclohexanone with methyl (2-position) and isopropenyl (5-position). Comparison: The isopropenyl group (C₃H₅) is less bulky than tert-butyl (C₄H₉), reducing steric hindrance. This likely enhances reactivity in nucleophilic additions compared to this compound .
- 5-Methyl-2-(propan-2-yl)cyclohexan-1-one (): Structure: Cyclohexanone with isopropyl (2-position) and methyl (5-position). Comparison: The isopropyl group (C₃H₇) is smaller than tert-butyl, allowing easier access to the ketone group for reactions. This compound may exhibit higher reaction rates in ketone-specific transformations .
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Key Substituents |
|---|---|---|---|
| This compound | 168.28 | ~220–240 | tert-butyl (C₄H₉), methyl |
| 1-Tert-butyl-2-isopropyl-5-methylcyclohexane | 196.38 | ~180–200 | tert-butyl, isopropyl |
| (2R,5R)-2-Methyl-5-isopropenylcyclohexanone | 166.26 | ~210–230 | methyl, isopropenyl |
- Trends: Cyclohexanones generally exhibit higher boiling points than cyclohexanes due to ketone polarity. Bulky substituents (e.g., tert-butyl) increase molecular weight but may reduce volatility slightly compared to smaller groups (e.g., methyl) .
Reactivity and Stability
- Steric Effects: The tert-butyl group in this compound impedes nucleophilic attack on the ketone, slowing reactions like Grignard additions or reductions compared to analogs with smaller substituents (e.g., isopropyl or methyl) .
Stereochemical Considerations
- Compounds like (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one () highlight the role of stereochemistry in properties such as optical activity and biological interactions.
Q & A
Q. What are the primary synthetic routes for 2-Tert-butyl-5-methylcyclohexanone, and how do reaction conditions influence yield and isomer formation?
- Methodological Answer : Synthesis often involves alkylation of cyclohexanone derivatives. For example, analogous methods for 2-butylcyclohexanone use cyclohexene oxide and organometallic reagents (e.g., n-butyllithium) under inert conditions, followed by oxidation to form the ketone . Reaction temperature, solvent polarity, and steric effects of tert-butyl/methyl groups significantly impact regioselectivity and yield. Optimizing stoichiometry of the organolithium reagent and controlling reaction time (e.g., 2 hours for complete conversion) can minimize side products like cis/trans isomers .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : The tert-butyl group (δ ~1.2 ppm in H NMR as a singlet) and equatorial methyl group (δ ~1.0 ppm) show distinct splitting patterns. C NMR identifies carbonyl (δ ~210 ppm) and quaternary carbons.
- GC-MS : High-purity samples (>97%) can be analyzed using GC with polar columns (e.g., DB-5) to separate isomers, coupled with MS fragmentation patterns for confirmation .
- IR : Strong C=O stretch near 1715 cm confirms the ketone group. Reference databases like ChemIDplus provide comparative spectral data .
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors (similar to cyclohexanone derivatives, which are irritants) .
- Store at 2–8°C in airtight containers to prevent degradation .
- Follow protocols for ketone handling: avoid strong oxidizers, use non-sparking tools, and wear nitrile gloves. Toxicity data may be extrapolated from structurally related compounds (e.g., cyclohexanol derivatives) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The tert-butyl group creates steric bulk, reducing accessibility to the carbonyl carbon. Kinetic studies (e.g., using Grignard reagents) show slower reaction rates compared to less hindered ketones. Computational modeling (DFT calculations) can quantify steric effects using parameters like Tolman’s cone angle. Experimental validation involves comparing reaction rates with analogs (e.g., 5-methylcyclohexanone) under identical conditions .
Q. What challenges arise in resolving enantiomers or diastereomers of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may separate diastereomers.
- Dynamic NMR : Low-temperature H NMR can detect hindered rotation of the tert-butyl group, aiding in stereochemical assignment .
Q. How can researchers investigate the environmental fate or biodegradation pathways of this compound?
- Methodological Answer :
- Microcosm Studies : Incubate the compound with soil/water samples under aerobic/anaerobic conditions, monitoring degradation via LC-MS.
- Isotopic Labeling : Use C-labeled ketone to trace metabolic intermediates (e.g., cyclohexanol derivatives).
- QSAR Modeling : Predict persistence using quantitative structure-activity relationships based on logP (estimated ~3.2) and molecular volume .
Q. What contradictions exist in published data on the compound’s physical properties (e.g., solubility, melting point), and how can they be resolved?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. hexane) may arise from isomer mixtures or purity levels. Reproduce experiments using standardized methods:
- Purity Assessment : Validate via HPLC (≥98% purity) .
- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates.
Cross-reference data from authoritative sources like ChemIDplus and DTP/NCI .
Q. What strategies can be employed to study the compound’s potential bioactivity, given its structural similarity to bioactive cyclohexanone derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., enzymes with hydrophobic binding pockets) using software like AutoDock.
- In Vitro Assays : Test for antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cell lines.
- Metabolic Stability : Assess hepatic metabolism using human liver microsomes and LC-MS/MS to identify oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
